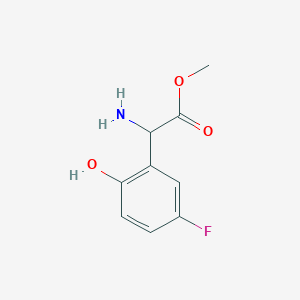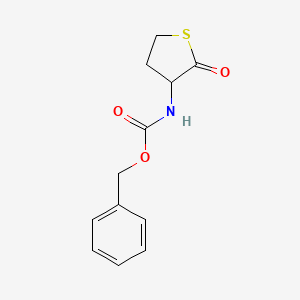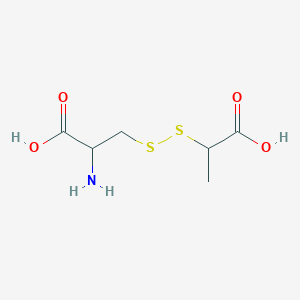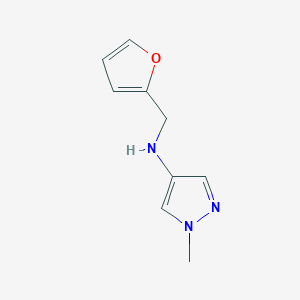![molecular formula C11H15F2N5O B11731540 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1855951-31-3](/img/structure/B11731540.png)
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a molecular formula of C11H16ClF2N5O. This compound is characterized by the presence of two pyrazole rings, a difluoroethyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. The starting materials include 1H-pyrazole and 2,2-difluoroethylamine. The synthesis process involves:
Formation of the pyrazole ring: This is achieved through cyclization reactions involving hydrazine and 1,3-diketones.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole ring with 2,2-difluoroethylamine under controlled conditions.
Formation of the ethan-1-ol moiety: This is achieved through the reaction of the intermediate compound with ethylene oxide.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch reactors: Used for the initial formation of the pyrazole ring.
Continuous flow reactors: Employed for the subsequent steps to ensure consistent product quality.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
科学研究应用
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved include:
Enzyme inhibition: The compound inhibits specific enzymes, leading to altered metabolic pathways.
Protein binding: The compound binds to proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 2-(difluoroethylamino)-1H-pyrazole
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of two pyrazole rings and the ethan-1-ol moiety. This unique structure imparts specific chemical properties, such as enhanced binding affinity and specificity, making it valuable in various scientific research applications.
属性
CAS 编号 |
1855951-31-3 |
|---|---|
分子式 |
C11H15F2N5O |
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-[3-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H15F2N5O/c12-10(13)8-18-7-9(6-15-18)5-14-11-1-2-17(16-11)3-4-19/h1-2,6-7,10,19H,3-5,8H2,(H,14,16) |
InChI 键 |
UXCZFOHKDRJVRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1NCC2=CN(N=C2)CC(F)F)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)

![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)


![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)


![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731536.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
